molecular formula C7H11NO4-2 B1258247 2-Aminoheptanedioate

2-Aminoheptanedioate

Cat. No.: B1258247
M. Wt: 173.17 g/mol
InChI Key: JUQLUIFNNFIIKC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is structurally analogous to intermediates in amino acid metabolism, combining properties of both amino acids (due to the amine group) and dicarboxylates (due to two carboxylic acid groups).

Properties

Molecular Formula

C7H11NO4-2

Molecular Weight

173.17 g/mol

IUPAC Name

2-aminoheptanedioate

InChI

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/p-2

InChI Key

JUQLUIFNNFIIKC-UHFFFAOYSA-L

Canonical SMILES

C(CCC(=O)[O-])CC(C(=O)[O-])N

Synonyms

2-aminopimelate
2-aminopimelic acid
alpha-aminopimelic acid

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Molecular Formula CAS Number Functional Groups Solubility (Water) Applications
2-Aminoheptanedioate C₇H₁₁NO₄ Not specified NH₂, 2×COOH Moderate Chelation, synthesis
2-Aminopentanedioate C₅H₇NO₄ 56-86-0 NH₂, 2×COOH High Neurotransmission
2-Aminoheptanoic Acid C₇H₁₅NO₂ 1115-90-8 NH₂, COOH Low Peptide modification
2-Aminomuconic Acid C₆H₇NO₄ Not specified NH₂, 2×COOH (aromatic) Low Biodegradation
Ranitidine Diamine C₁₃H₂₃N₃O₂S 66357-35-5 NH₂, furan, thioether High Pharmaceutical

Research Findings and Key Insights

  • Chain Length and Solubility: Longer carbon chains (e.g., 2-Aminoheptanedioate vs. 2-Aminopentanedioate) reduce aqueous solubility due to increased hydrophobicity .
  • Functional Group Impact: Dual carboxyl groups in 2-Aminoheptanedioate enhance metal ion binding, making it a candidate for catalytic or environmental remediation applications, unlike monocarboxylic analogs .
  • Biological Relevance: Aromatic analogs like 2-aminomuconic acid participate in catabolic pathways, whereas 2-Aminoheptanedioate’s role in metabolism is underexplored .
  • Pharmaceutical Potential: While ranitidine derivatives are clinically validated, 2-Aminoheptanedioate’s lack of aromatic or heterocyclic moieties limits its drug-like properties .

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